Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride structure
935455-28-0 structure
Nombre del producto:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Número CAS:935455-28-0
MF:C4H10ClNO2S
Megavatios:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
    • (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
    • MGZQMSFXPSKBDY-WCCKRBBISA-N
    • (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
    • (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
    • (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
    • (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
    • (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
    • C12856
    • (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
    • (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
    • EN300-7614021
    • AKOS026675629
    • PS-8682
    • SCHEMBL1901330
    • (3S)-1,1-dioxothiolan-3-amine;hydrochloride
    • 935455-28-0
    • CS-B0940
    • (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
    • HY-20629
    • MFCD28952871
    • (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
    • MDL: MFCD28952871
    • Renchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
    • Clave inchi: MGZQMSFXPSKBDY-WCCKRBBISA-N
    • Sonrisas: O=S1(CC[C@H](N)C1)=O.Cl

Atributos calculados

  • Calidad precisa: 171.0120774g/mol
  • Masa isotópica única: 171.0120774g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 167
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D962256-3g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 95%
3g
$2280 2024-08-03
eNovation Chemicals LLC
D962256-5g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 95%
5g
$2950 2024-08-03
Chemenu
CM324864-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
100mg
$292 2024-07-19
Enamine
EN300-7614021-0.05g
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
935455-28-0 95.0%
0.05g
$168.0 2025-02-24
Enamine
EN300-7614021-10.0g
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
935455-28-0 95.0%
10.0g
$3131.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060767-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
1g
¥8064.00 2024-04-24
eNovation Chemicals LLC
D962256-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 95%
1g
$1350 2024-08-03
Enamine
EN300-7614021-0.25g
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
935455-28-0 95.0%
0.25g
$361.0 2025-02-24
Alichem
A169006120-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
1g
$1350.00 2023-08-31
Enamine
EN300-7614021-1.0g
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
935455-28-0 95.0%
1.0g
$728.0 2025-02-24

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Referencia
Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Referencia
Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases.
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ;  90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, rt → reflux
Referencia
Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects
, Japan, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  10 min, rt
Referencia
Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Referencia
Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ;  90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux; reflux → rt
Referencia
A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, reflux
Referencia
Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists
, Japan, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Benzonitrile ,  Zinc bromide ;  90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Referencia
Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
Referencia
Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors
, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
A1193103
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):174.0/694.0